molecular formula C12H10BrNO4 B12833256 Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B12833256
M. Wt: 312.12 g/mol
InChI Key: PUSGMBHWYLPROH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group at the 4th position.

    Esterification: The formation of the carboxylate ester at the 3rd position.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 6-bromo-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-14-8-4-3-6(13)5-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3

InChI Key

PUSGMBHWYLPROH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C(C1=O)C(=O)OC)O

Origin of Product

United States

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